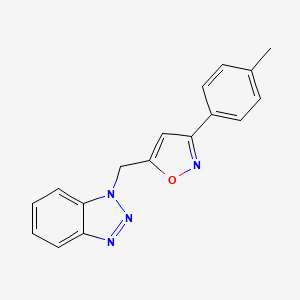

![molecular formula C28H23N3O4S B2553850 3-((3-(苯并[d]噻唑-2-基)-7-羟基-2-氧代-2H-色烯-8-基)甲基)-3,4,5,6-四氢-1H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环-8(2H)-酮 CAS No. 780808-53-9](/img/structure/B2553850.png)

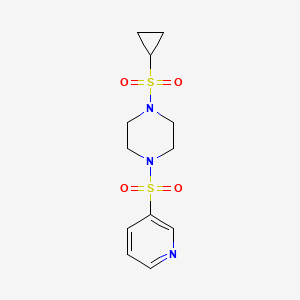

3-((3-(苯并[d]噻唑-2-基)-7-羟基-2-氧代-2H-色烯-8-基)甲基)-3,4,5,6-四氢-1H-1,5-甲烷吡啶并[1,2-a][1,5]二氮杂环-8(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex molecule that appears to be related to several classes of compounds with diverse biological activities. The benzo[d]thiazol and chromen (or coumarin) moieties are common in molecules with pharmacological properties, such as antipsychotic activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high yields and diastereoselectivity. For example, the synthesis of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, followed by oxidation to obtain the dehydrogenated products . Similarly, the synthesis of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives involved refluxing substituted 2-amino benzothiazoles with a chloroethoxy coumarin derivative in dry pyridine .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography. These techniques help in determining the stereochemistry and confirm the formation of the desired products .

Chemical Reactions Analysis

Compounds containing benzo[d]thiazol moieties can participate in various chemical reactions. For instance, azidinium salts can react with azide ions to form azohomologous diazo compounds, which upon thermolysis generate nucleophilic carbenes that can be trapped by electrophiles . Additionally, the reactivity of such compounds can lead to the formation of different classes of molecules, such as diazepines and diazepinones, through photochemical nitrogen elimination and ring expansion .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their high reactivity and potential biological activity. The presence of multiple heterocyclic rings and functional groups can contribute to their pharmacological properties, as seen in the preliminary pharmacological screening of chromen-2-one derivatives, which showed dopamine D2 and serotonin 5HT2A receptor antagonist activity . The cytotoxicity and antimicrobial activity of related urea derivatives have also been evaluated, with some compounds showing significant effects at micromolar concentrations .

科学研究应用

合成和生物应用

研究表明,与指定分子在结构上相关的化合物具有创新的合成途径和潜在的生物应用。例如,通过分子内酰胺化反应合成新的杂环系统,如咪唑并[2,1-b][1,3,4]噻二唑和咪唑并[2,1-b][1,3]噻唑稠合二氮杂酮,展示了色烯衍生物在创建生物相关分子方面的化学多功能性 (Kolavi, Hegde, & Khazi, 2006)。此外,对合成的 5H-色烯并[4,3-b]吡啶-5-酮衍生物对乳腺癌的分子对接研究说明了这些化合物潜在的治疗应用,突出了结构特征(如氧杂环部分)对于与癌细胞系相互作用的重要性 (Abd El Ghani, Elmorsy, & Ibrahim, 2022)。

抗菌和抗氧化特性

对色烯衍生物的抗菌和抗氧化特性的研究强调了这些化合物在开发新治疗剂方面的潜力。一项关于新型 1-[5-[6-[(2-苯甲酰苯并呋喃-5-基)甲基]-2-氧代-2H-色烯-3-基]噻唑-2-基]脲衍生物的合成、抗菌活性和细胞毒性的研究揭示了针对各种细菌菌株的有希望的抗菌活性,展示了这些分子可提供的广泛生物活性谱 (Shankar et al., 2017)。此外,用具有显著抗氧化活性的香豆素取代杂环化合物制备和表征,提供了这些分子在对抗氧化应激中的效用的见解 (Abd-Almonuim, Mohammed, & Al-khalifa, 2020)。

化学反应性和杂环合成

利用色烯衍生物作为起始原料的杂环化学反应性和合成已被广泛探索。从 3-甲酰色酮合成生物活性杂芳噻唑烷-2,4-二酮的新方法突出了这些化合物在构建具有潜在抗菌活性的复杂杂环系统中的合成效用 (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011)。此外,通过与二亲核试剂反应开发新的缩合香豆素衍生物,展示了色烯衍生物在杂环化学中的多功能性,可能产生具有独特性质的新材料 (Dekić et al., 2007)。

作用机制

Benzo[d]thiazole

This is a heterocyclic aromatic compound that is often used in drug discovery due to its diverse biological activities . Compounds containing a benzo[d]thiazole moiety have been found to exhibit antibacterial , antifungal , and antitumor activities . They are also known to inhibit quorum sensing in bacteria , which is a form of communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .

2H-Chromen

This is another heterocyclic aromatic compound that is a key structural component in a variety of natural products and pharmaceuticals. Compounds containing a 2H-chromen moiety have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

11-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O4S/c32-23-9-8-17-11-19(27-29-21-4-1-2-6-24(21)36-27)28(34)35-26(17)20(23)15-30-12-16-10-18(14-30)22-5-3-7-25(33)31(22)13-16/h1-9,11,16,18,32H,10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGRSZWHMCBZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=NC7=CC=CC=C7S6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

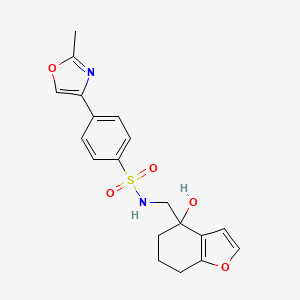

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

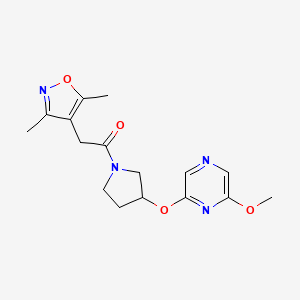

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)

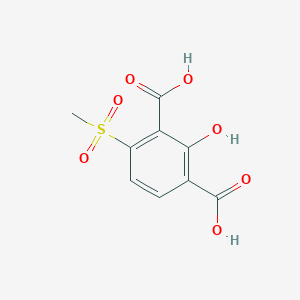

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)